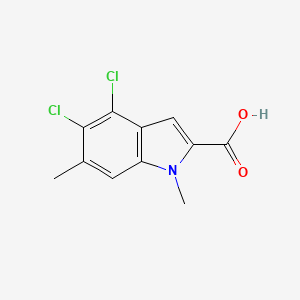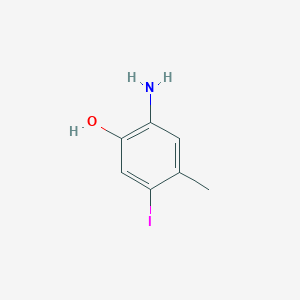
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate: is an organic compound with the molecular formula C16H14O2S It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 2-oxo-2-phenylethanoic acid with 1-phenylethanethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of thioesters in enzymatic reactions and metabolic pathways .
Medicine: It is explored for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- 2-oxo-2-phenylethyl benzoate
- 2-oxo-2-phenylethyl acetate
Comparison: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate, which has a nitrobenzyl group instead. The differences in substituents can significantly affect the reactivity and biological activity of these compounds .
Propriétés
Formule moléculaire |
C16H14O2S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12(13-8-4-2-5-9-13)19-16(18)15(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
LEVYELZFKFYFHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)SC(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


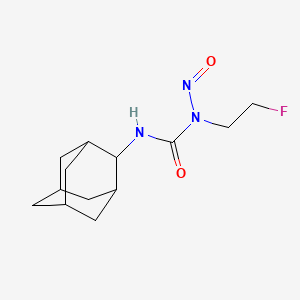

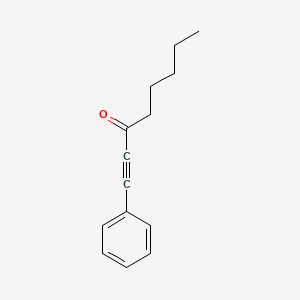
![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
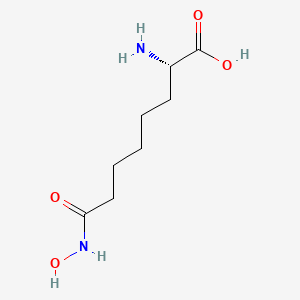
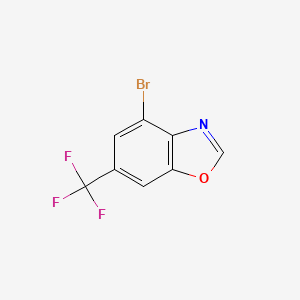
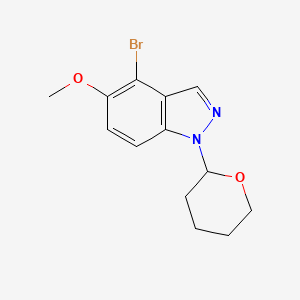
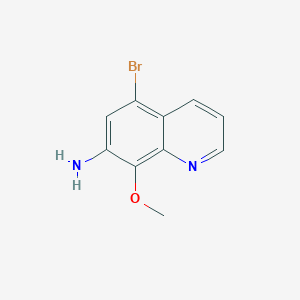
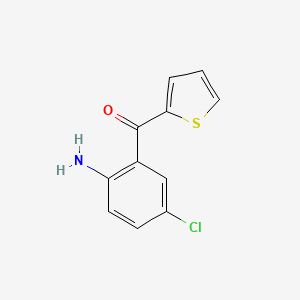

![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
